3-Methylimidazo[1,2-a]pyridine
Overview
Description
3-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a scaffold for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, in the context of tuberculosis treatment, it has shown significant activity against the disease . As a covalent inhibitor, it has been utilized to synthesize a series of novel KRAS G12C inhibitors .
Biochemical Pathways
It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .
Result of Action
The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the context of cancer treatment, it has been used to synthesize a series of novel KRAS G12C inhibitors, showing potential as a lead compound for the treatment of intractable cancers .
Action Environment
It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may be effective in various environments .
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[1,2-a]pyridine has been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis
Cellular Effects
While specific cellular effects of this compound are not extensively documented, imidazo[1,2-a]pyridine analogues have shown significant activity against various infectious agents . For instance, some analogues exhibit significant activity against multidrug-resistant tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . Another approach involves the oxidative coupling of 2-aminopyridine with acetophenones using copper(I) catalysts .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the condensation of 2-aminopyridine with aldehydes or ketones. These methods are optimized for high yield and purity, with reaction conditions tailored to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using halogenating agents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using iodine or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or iodine in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with various functional groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and antituberculosis activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
2-Methylimidazo[1,2-a]pyridine: Another derivative with distinct chemical properties.
Imidazo[1,2-a]pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness: 3-Methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHEPWEENQLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481500 | |
Record name | 3-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-45-4 | |
Record name | 3-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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